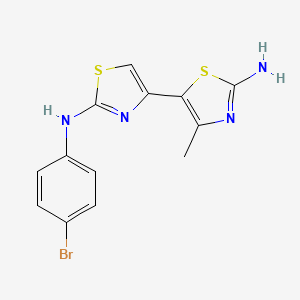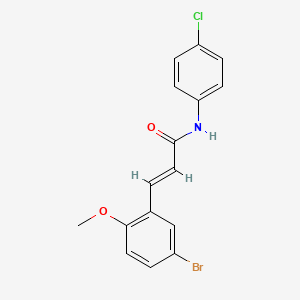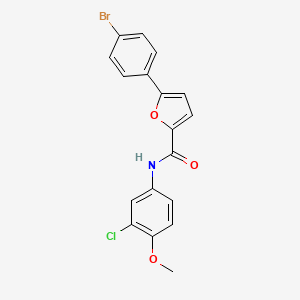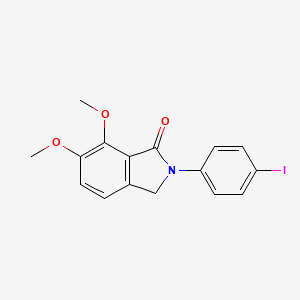
N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
Übersicht
Beschreibung
N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as Br-MTD, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Br-MTD is a biologically active compound that has been shown to exhibit promising results in scientific research, particularly in the area of cancer treatment. In
Wirkmechanismus
The mechanism of action of N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects through the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are important structures for cell division and migration. By inhibiting tubulin polymerization, this compound disrupts these processes and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits tubulin polymerization, as mentioned above. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments is its specificity for cancer cells. This compound has been shown to exhibit anti-proliferative effects on cancer cells, while having minimal effects on normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One direction is to investigate its potential applications in combination with other anti-cancer agents. Another direction is to explore its mechanism of action in more detail, particularly with regards to its effects on tubulin polymerization. Finally, further studies are needed to evaluate the efficacy and safety of this compound in vivo, particularly in animal models of cancer.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Eigenschaften
IUPAC Name |
5-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-4-2-8(14)3-5-9/h2-6H,1H3,(H2,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDFXVCBXSORRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3462211.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(4-nitrophenyl)-2-furamide](/img/structure/B3462219.png)


![2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B3462255.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3462262.png)
![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3462268.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B3462276.png)

![4-bromo-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3462280.png)
![N~2~-benzyl-N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3462307.png)
![ethyl 2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-amino-5-pyrimidinecarboxylate](/img/structure/B3462323.png)
![N-(2,6-diethylphenyl)-2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3462329.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3462330.png)